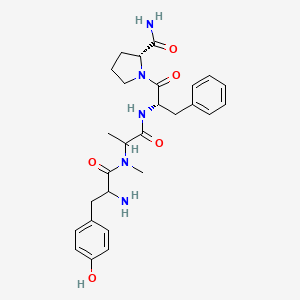

Tyr-(NMe)Ala-L-Phe-D-Pro-NH2

Description

Tyr-(NMe)Ala-L-Phe-D-Pro-NH₂ is a synthetic tetrapeptide opioid analog designed to target μ-opioid receptors (MOR). Its structure incorporates a tyrosine residue (Tyr¹) critical for receptor binding, an N-methylated alanine (NMeAla²) to modulate conformational flexibility, L-phenylalanine (Phe³) for hydrophobic interactions, and a D-proline (D-Pro⁴) at the C-terminus to stabilize bioactive conformations . This compound belongs to the morphiceptin (Tyr-Pro-Phe-Pro-NH₂) and dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) families, which exhibit μ-receptor selectivity. The N-methylation at position 2 and the stereochemistry of residues 2 and 4 are pivotal for its bioactivity .

Properties

Molecular Formula |

C27H35N5O5 |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]propanoylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H35N5O5/c1-17(31(2)26(36)21(28)15-19-10-12-20(33)13-11-19)25(35)30-22(16-18-7-4-3-5-8-18)27(37)32-14-6-9-23(32)24(29)34/h3-5,7-8,10-13,17,21-23,33H,6,9,14-16,28H2,1-2H3,(H2,29,34)(H,30,35)/t17?,21?,22-,23+/m0/s1 |

InChI Key |

PAVMQNDNZSJTHU-LLLIPXRLSA-N |

Isomeric SMILES |

CC(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)N(C)C(=O)C(CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)N(C)C(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural analogs and their distinguishing features are summarized below:

Notes:

- N-methylation at position 2 (e.g., NMeAla² vs. Ala²) restores bioactivity by stabilizing the cis conformation of the Tyr¹-X² amide bond, which is critical for μ-receptor binding .

- Stereochemistry : The D-configuration at position 2 (e.g., D-Ala in dermorphin) mimics the bioactive conformation of Tyr-D-(NMe)Ala analogs, enabling δ-receptor cross-reactivity .

Receptor Binding and Bioactivity

- Tyr-(NMe)Ala-L-Phe-D-Pro-NH₂ : Exhibits μ-opioid receptor binding (IC₅₀ = 30.6 nM), comparable to morphiceptin but less potent than dermorphin (Ki = 1–5 nM). Its activity is attributed to the cis conformation of the Tyr¹-(NMe)Ala² bond, which aligns with morphiceptin’s bioactive topology .

- Tyr-D-(NMe)Ala-Phe-D-Pro-NH₂ : Retains μ-receptor affinity (IC₅₀ = 30.6 nM) but shows δ-receptor activity due to the D-configuration at position 2, mirroring dermorphin’s stereochemical requirements .

- Inactive Analogs: Tyr-Ala-Phe-D-Pro-NH₂ lacks bioactivity due to unrestricted rotation of the Tyr¹-Ala² bond, favoring nonproductive trans conformations .

Conformational Analysis

Nuclear magnetic resonance (NMR) and molecular modeling studies reveal:

- Cis/Trans Isomerism : The Tyr¹-(NMe)Ala² bond in Tyr-(NMe)Ala-L-Phe-D-Pro-NH₂ adopts a 29:71 cis:trans ratio, closely resembling morphiceptin (28:72). This equilibrium ensures a population of bioactive cis conformers .

- D-Pro⁴ Role : The D-configuration at position 4 restricts backbone flexibility, stabilizing a β-turn conformation that enhances receptor docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.